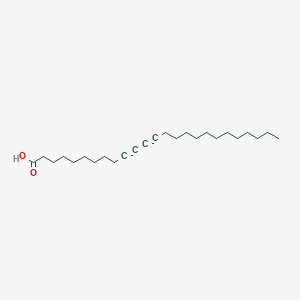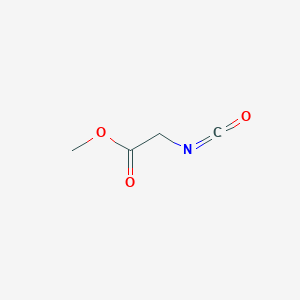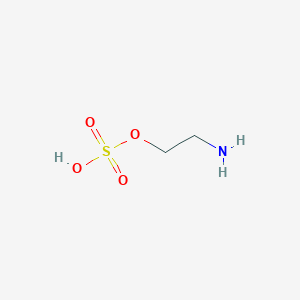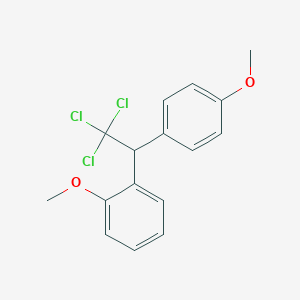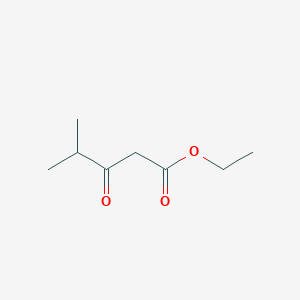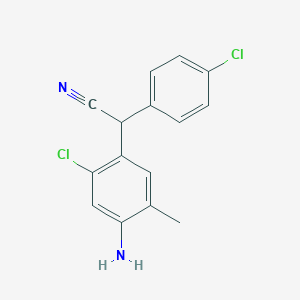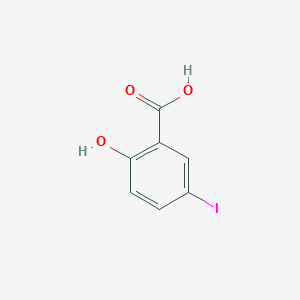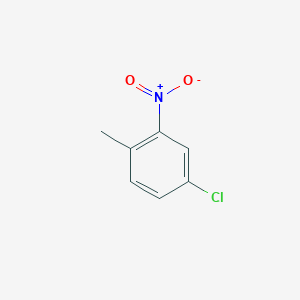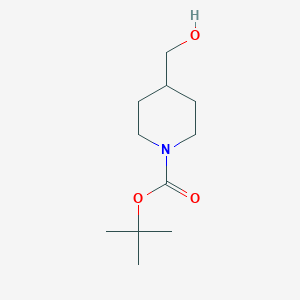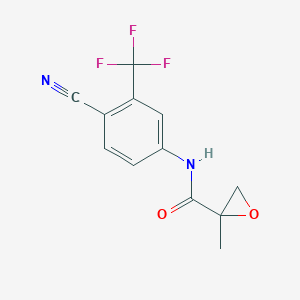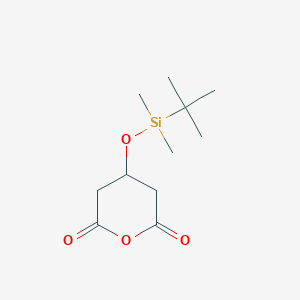
3,3-Dimetil-1-Butino
Descripción general
Descripción
It is a colorless liquid with a boiling point of approximately 37-38°C and a density of 0.667 g/mL at 25°C . This compound is characterized by the presence of a triple bond between two carbon atoms, making it a member of the alkyne family. It is used in various chemical syntheses and industrial applications.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-Butyne has several applications in scientific research and industry :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is an active pharmaceutical intermediate for terbinafine, an antifungal agent.
Industry: It is used in the preparation of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
3,3-Dimethyl-1-Butyne is primarily used as an active pharmaceutical intermediate . It is also used in the preparation of 2,2,7,7-tetramethyl-octa-3,5-diyne . The primary targets of this compound are therefore the biochemical processes involved in these reactions.
Mode of Action
It is known to be involved in the synthesis of erythro and threo isomers of b- (3,3-dimethyl-1,2-dideuterio-1-butyl)-9-bbn by hydroboration-deuteronolysis-hydroboration sequence .
Biochemical Pathways
3,3-Dimethyl-1-Butyne is involved in the copolymerization of ethylene using a chain-walking Pd-diimine catalyst . This suggests that it plays a role in the polymerization pathway, leading to the formation of complex organic polymers.
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-1-Butyne’s action are largely dependent on the specific biochemical pathways in which it is involved. In the context of polymerization reactions, for example, the compound contributes to the formation of complex organic polymers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dimethyl-1-Butyne. For instance, it is known to oxidize selectively to corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . Additionally, it is miscible with chloroform, benzene, and toluene, but immiscible with water . These properties suggest that the compound’s action can be influenced by factors such as the presence of other chemicals and the polarity of the environment.
Análisis Bioquímico
Biochemical Properties
3,3-Dimethyl-1-Butyne is involved in several biochemical reactions. It has been found to oxidize selectively to corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst
Molecular Mechanism
It is known to undergo selective oxidation to form an epoxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-Butyne can be synthesized using tert-butyl alcohol and acetylene as starting materials. The reaction involves the use of transition metal salts as catalysts and is carried out in the presence of acid. The process includes the following steps :
- Mixing tert-butyl alcohol, nickel sulfate hexahydrate, palladium sulfate, methanesulfonic acid, and deionized water in a high-pressure autoclave.
- Cooling the mixture to -5°C and replacing the air in the autoclave with nitrogen.
- Introducing acetylene into the autoclave and maintaining the temperature at 0°C for 3 hours.
- Distilling the reaction mixture to obtain high-purity 3,3-Dimethyl-1-Butyne.
Industrial Production Methods: The industrial production of 3,3-Dimethyl-1-Butyne follows similar steps but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-1-Butyne undergoes various chemical reactions, including:
Hydroboration: This reaction involves the addition of borane to the triple bond, forming organoboranes.
Oxidation: The compound can be oxidized to form corresponding epoxides using chlorine-promoted silver catalysts.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydroboration: Borane or its derivatives are used as reagents.
Oxidation: Chlorine and silver catalysts are commonly used.
Substitution: Various halogens and acids can be used as reagents.
Major Products:
Hydroboration: Organoboranes.
Oxidation: Epoxides.
Substitution: Halogenated derivatives.
Comparación Con Compuestos Similares
3,3-Dimethyl-1-Butyne can be compared with other similar compounds such as 3,3-Dimethyl-1-Butene and 2,3-Dimethyl-2-Butene :
3,3-Dimethyl-1-Butene: This compound has a double bond instead of a triple bond, making it less reactive in certain types of reactions.
2,3-Dimethyl-2-Butene: This compound has a different structural arrangement, affecting its reactivity and applications.
Uniqueness: The presence of a triple bond in 3,3-Dimethyl-1-Butyne makes it highly reactive and suitable for a wide range of chemical transformations, distinguishing it from its analogs.
Propiedades
IUPAC Name |
3,3-dimethylbut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNCLVNXGCGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51730-68-8 | |
| Record name | 1-Butyne, 3,3-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51730-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70238671 | |
| Record name | 3,3-Dimethylbutyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Boiling point = 37-38 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethyl-1-butyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
398.0 [mmHg] | |
| Record name | 3,3-Dimethyl-1-butyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
917-92-0 | |
| Record name | 3,3-Dimethyl-1-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Butyl acetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX4NL23U52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


